molecular formula C5H9N3O2 B117720 2-(2-Azidoethyl)-1,3-dioxolane CAS No. 111752-08-0

2-(2-Azidoethyl)-1,3-dioxolane

Cat. No.: B117720
CAS No.: 111752-08-0
M. Wt: 143.14 g/mol
InChI Key: HZXUTNVEYFYDNO-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-1,3-dioxolane is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-1,3-dioxolane typically involves the reaction of 2-(2-bromoethyl)-1,3-dioxolane with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Azidoethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    CuAAC Reactions: Copper sulfate and sodium ascorbate in a mixture of water and an organic solvent.

    Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution Reactions: Sodium azide in DMF or DMSO under reflux conditions.

Major Products Formed:

    1,2,3-Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azido group.

    Substituted Derivatives: Formed via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethyl)-1,3-dioxolane primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and specific, making it valuable for bioconjugation and materials science applications . The azido group can also be reduced to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

  • 2-Azidoethyl-4-methyl benzenesulfonate
  • 2-Azidoethyl-methylsulfonate
  • 1-Azido-2-chloroethane
  • N-(2-Azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides)

Comparison: 2-(2-Azidoethyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other azidoethyl compounds. The dioxolane ring can influence the compound’s solubility, stability, and overall reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-azidoethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXUTNVEYFYDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550432
Record name 2-(2-Azidoethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111752-08-0
Record name 2-(2-Azidoethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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